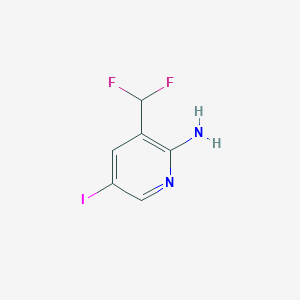
3-(Difluoromethyl)-5-iodopyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethyl)-5-iodopyridin-2-amine is a compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. The incorporation of fluorinated moieties, such as the difluoromethyl group, into bioactive compounds can enhance their biological and physiological activity by improving lipophilicity, bioavailability, and metabolic stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-5-iodopyridin-2-amine typically involves the introduction of the difluoromethyl group at specific positions on the pyridine ring. One approach involves the use of oxazino pyridine intermediates, which can be transformed into pyridinium salts upon acid treatment. This method allows for regioselective meta- and para-difluoromethylation of pyridines .
Industrial Production Methods
Industrial production methods for this compound often involve metal-catalyzed cross-couplings and C-H difluoromethylation without pre-installed functional groups. These methods are preferred due to their efficiency and ability to increase step economy .
化学反応の分析
Types of Reactions
3-(Difluoromethyl)-5-iodopyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The compound can undergo substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as organometallic reagents or halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .
科学的研究の応用
3-(Difluoromethyl)-5-iodopyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products
作用機序
The mechanism of action of 3-(Difluoromethyl)-5-iodopyridin-2-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds with enzymes, potentially serving as a bioisostere of alcohol, thiol, and amine moieties . This interaction can modulate the biological activity of the compound, making it a valuable tool in drug discovery and development .
類似化合物との比較
Similar Compounds
Similar compounds to 3-(Difluoromethyl)-5-iodopyridin-2-amine include:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
Difluoromethylated pyridines: These compounds share similar structural features and are used in medicinal and agricultural chemistry.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both difluoromethyl and iodine groups.
特性
分子式 |
C6H5F2IN2 |
|---|---|
分子量 |
270.02 g/mol |
IUPAC名 |
3-(difluoromethyl)-5-iodopyridin-2-amine |
InChI |
InChI=1S/C6H5F2IN2/c7-5(8)4-1-3(9)2-11-6(4)10/h1-2,5H,(H2,10,11) |
InChIキー |
JNIZSODZFCVRLV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1C(F)F)N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



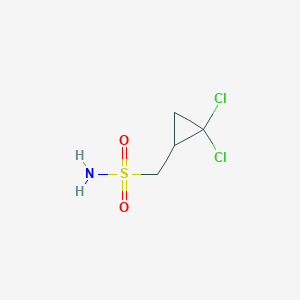
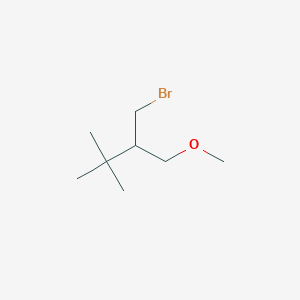

![5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B13155357.png)



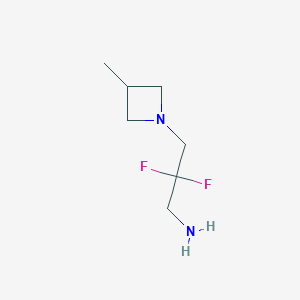


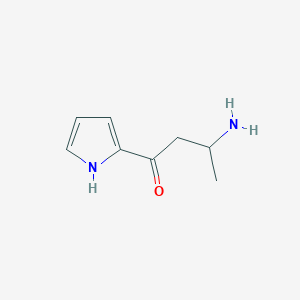

![Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate](/img/structure/B13155423.png)
